molecular formula C15H16N4O3 B8810270 5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine CAS No. 59118-28-4

5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine

Cat. No. B8810270
Key on ui cas rn: 59118-28-4
M. Wt: 300.31 g/mol
InChI Key: HAPHGZZVMBJCOX-UHFFFAOYSA-N
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Patent
US03962240

Procedure details

A mixture of 1.56 g. (0.01 mole) of 2,2,5,5-tetramethyl-3,4(2H,5H) furandione and 1.80 g. (0.01 mole) 3-nitro benzimidic acid hydrazide in 100 ml. absolute ethanol is refluxed under nitrogen for 18 hours at a bath temperature of 100°C. The excess water is removed from the condensate by using a Dean Stark trap filled with 3A molecular sieves. The resulting mixture is evaporated to dryness in vacuo at 40°C., and the resulting residue is recrystallized from hexane to give 5,7-dihydro-5,5,7,7-tetramethyl-3-(m-nitrophenyl)furo[3,4-e]-as-triazine.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6](=O)[C:5](=O)[C:4]([CH3:10])([CH3:9])[O:3]1.[N+:12]([C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([NH:20][NH2:21])=[NH:19])([O-:14])=[O:13]>C(O)C>[CH3:1][C:2]1([CH3:11])[C:6]2[N:19]=[C:18]([C:17]3[CH:22]=[CH:23][CH:24]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=3)[N:20]=[N:21][C:5]=2[C:4]([CH3:10])([CH3:9])[O:3]1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
CC1(OC(C(C1=O)=O)(C)C)C
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=N)NN)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.56 g
CUSTOM
Type
CUSTOM
Details
The excess water is removed from the condensate
ADDITION
Type
ADDITION
Details
filled with 3A molecular sieves
CUSTOM
Type
CUSTOM
Details
The resulting mixture is evaporated to dryness in vacuo at 40°C.
CUSTOM
Type
CUSTOM
Details
the resulting residue is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C2=C1N=C(N=N2)C2=CC(=CC=C2)[N+](=O)[O-])(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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